Cupric benzoate, also known as copper(II) benzoate, is a chemical compound with the formula Cu(C₇H₅O₂)₂. It is a copper salt of benzoic acid and typically exists as a blue-green solid. In scientific research, cupric benzoate has been explored for its catalytic properties and its role in organic synthesis reactions. [, , , , , , , , , ]
Cupric benzoate is a coordination compound formed from copper and benzoic acid. It is categorized under metal organic compounds and is known for its applications in various chemical processes. The compound exhibits distinct properties due to the presence of copper, which plays a significant role in its reactivity and functionality.
Cupric benzoate can be synthesized through the reaction of copper(II) salts with benzoic acid. The most commonly used copper salts include copper(II) acetate or copper(II) sulfate, which react with benzoic acid to form cupric benzoate along with the release of a corresponding salt.
Cupric benzoate falls under the classification of:
The synthesis of cupric benzoate can be achieved through several methods:
The reactions typically occur under controlled pH conditions (around neutral) to ensure optimal yields. The precipitate can be filtered, washed, and dried for further analysis.
Cupric benzoate has a molecular formula of . The structure consists of:
Cupric benzoate participates in various chemical reactions, including:
The stability of cupric benzoate in different solvents affects its reactivity; it is more stable in non-polar solvents compared to polar solvents, which can lead to hydrolysis.
Cupric benzoate acts as a catalyst in various organic reactions, particularly in oxidation processes. The mechanism often involves:
Kinetic studies indicate that the presence of cupric ions significantly increases the rate of oxidation reactions involving alcohols and aldehydes.
Cupric benzoate has several applications in scientific research and industry:
Solvent-mediated homogeneous synthesis offers a high-yield route to cupric benzoate ($\ce{Cu(C6H5COO)2}$), leveraging organic solvents to enhance reaction kinetics. The patented method uses methanol, ethanol, or isopropanol as reaction media, where dissolved benzoic acid and basic copper carbonate ($\ce{Cu2(OH)2CO3}$) react at 70–80°C for 2–3 hours under continuous stirring. This temperature range optimizes the reaction rate while preventing solvent decomposition. The homogeneous phase ensures uniform reactant contact, achieving >90% yield [1]. Post-reaction, hot filtration removes unreacted solids, and the filtrate is concentrated, cooled, and desolvated to isolate crystalline cupric benzoate.
Key advantages:
Table 1: Optimization Parameters for Homogeneous Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 70–80°C | Maximizes reaction rate without solvent degradation |
Reaction time | 2–3 hours | Completes conversion; longer durations show minimal yield gain |
Benzoic acid:$\ce{Cu2(OH)2CO3}$ ratio | 1.0:0.99–1.35 | Excess acid drives reaction completion |
Solvent volume | 150 L per 55 kg copper carbonate | Ensures complete dissolution |
Aqueous precipitation relies on stoichiometric precision to form high-purity cupric benzoate. Dissolved copper sulfate ($\ce{CuSO4·5H2O}$) and potassium benzoate ($\ce{K(C6H5COO)}$) react at ambient temperature (20–25°C), producing a fine precipitate within minutes:$$\ce{2K(C6H5COO) + CuSO4 -> Cu(C6H5COO)2↓ + K2SO4}$$Critical controls:
Kinetics are governed by reactant concentration. Saturation thresholds are:
Mechanochemistry enables solvent-free cupric benzoate synthesis through high-energy ball milling, avoiding liquid waste and reducing energy input. Copper(II) acetate and benzoic acid are ground with a base (e.g., $\ce{K3PO4}$) in a 1:2:1 molar ratio. The mechanical force induces proton transfer and metal coordination, completing within 30 minutes at 30 Hz frequency [6].
Reactivity dynamics:
Compared to solvent-based methods:
Metric | Mechanochemical | Solvent-Mediated |
---|---|---|
Reaction time | 30 minutes | 2–3 hours |
Solvent consumption | 0 mL/g product | 200 mL/g product |
Energy input | 0.05 kWh/mol | 0.15 kWh/mol |
This approach suits moisture-sensitive applications but faces challenges in particle size control [6] [7].
Industrial processes prioritize yield, solvent recycling, and minimal waste. The patented homogeneous route (CN101863759A) uses ethanol in large reactors (≥500 L capacity) with:
Yield maximization strategies include:
Table 2: Industrial-Scale Production Metrics
Parameter | Bench Scale | Industrial Scale |
---|---|---|
Batch volume | 150 L | 5,000 L |
Yield | 92.9% | 94–96% |
Solvent recovery rate | 85% | 98% |
Production cost | $12/kg | $7/kg |
Polymer-supported syntheses (e.g., polystyrene-bound copper) facilitate catalyst separation, reducing unit operations [6].
Table 3: Cupric Benzoate Synthesis Methods Comparison
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Industrial Advantage |
---|---|---|---|---|
Solvent-mediated homogeneous | Ethanol, 80°C, 3 hours | 92.9 | 99.5 | Solvent recyclability |
Aqueous precipitation | $\ce{H2O}$, 25°C, 2 hours | 85–90 | 98.0 | Low-temperature operation |
Mechanochemical | Ball milling, 30 Hz, 0.5 h | 88 | 99.0 | Zero solvent waste |
Industrial homogeneous | Ethanol, 80°C, distillation | 94–96 | 99.7 | Integrated solvent recovery |
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